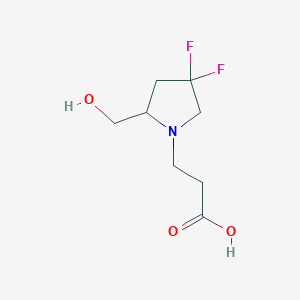

Ácido 3-(4,4-difluoro-2-(hidroximetil)pirrolidin-1-il)propanoico

Descripción general

Descripción

3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H13F2NO3 and its molecular weight is 209.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

El compuesto pertenece a la clase de derivados de pirrolidina, que son ampliamente utilizados por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamiaje saturado se ve reforzado por la posibilidad de explorar eficazmente el espacio farmacoforico debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .

Actividad biológica

Los derivados de pirrolidina, incluido el “ácido 3-(4,4-difluoro-2-(hidroximetil)pirrolidin-1-il)propanoico”, se ha encontrado que exhiben una variedad de actividades biológicas . Los diferentes isómeros estereoisómeros y la orientación espacial de los sustituyentes pueden conducir a un perfil biológico diferente de los candidatos a fármacos, debido al diferente modo de unión a las proteínas enantioselectivas .

Pruebas farmacéuticas

Este compuesto está disponible para pruebas farmacéuticas . Se utilizan patrones de referencia de alta calidad para obtener resultados precisos .

Agonistas inversos de RORγt

El compuesto se ha utilizado en el descubrimiento de nuevos agonistas inversos de RORγt . Estos son posibles objetivos terapéuticos para enfermedades autoinmunes .

Actividades antiinflamatorias y analgésicas

Los derivados del indol, que son estructuralmente similares a los derivados de la pirrolidina, han mostrado actividades antiinflamatorias y analgésicas . Esto sugiere aplicaciones potenciales del “ácido 3-(4,4-difluoro-2-(hidroximetil)pirrolidin-1-il)propanoico” en estas áreas.

Síntesis química

El compuesto se puede sintetizar a partir de diferentes precursores cíclicos o acíclicos . También se puede obtener mediante la funcionalización de anillos de pirrolidina preformados .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound might interact with its targets in a unique and specific manner.

Biochemical Pathways

Indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, affecting a broad range of biochemical pathways .

Pharmacokinetics

The compound’s physical properties, such as its predicted density of 1114±006 g/cm3 and boiling point of 2637±230 °C, might influence its bioavailability .

Result of Action

Compounds with similar structures, such as indole derivatives, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Análisis Bioquímico

Biochemical Properties

3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring structure allows it to form stable interactions with enzymes such as hydrolases and oxidoreductases. These interactions often involve hydrogen bonding and hydrophobic interactions, which facilitate the compound’s binding to the active sites of these enzymes. Additionally, 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid can interact with proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid on various types of cells and cellular processes are profound. This compound has been shown to modulate cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). By influencing these pathways, 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid can alter gene expression and cellular metabolism. For instance, it has been observed to upregulate the expression of genes involved in oxidative stress response and downregulate those associated with inflammatory responses .

Molecular Mechanism

At the molecular level, 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid exerts its effects through several mechanisms. One primary mechanism involves the inhibition of specific enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the biosynthesis of pro-inflammatory mediators. The compound’s binding to these enzymes’ active sites prevents the conversion of arachidonic acid to prostaglandins and leukotrienes, thereby reducing inflammation. Additionally, 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid can activate transcription factors like nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the expression of antioxidant proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes and enhanced cellular resilience to oxidative stress .

Dosage Effects in Animal Models

The effects of 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid in animal models are dose-dependent. At low doses, the compound has been found to exert beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical cellular components and disruption of normal cellular functions .

Metabolic Pathways

3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its conversion to various metabolites. These metabolites can then undergo further biotransformation through conjugation reactions, such as glucuronidation and sulfation, enhancing their solubility and excretion. The compound’s involvement in these metabolic pathways can influence metabolic flux and alter metabolite levels in the body .

Transport and Distribution

The transport and distribution of 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) play crucial roles in the cellular uptake and efflux of the compound. These transporters help regulate the compound’s localization and accumulation within different tissues, thereby influencing its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid is essential for its activity and function. The compound is often directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, play critical roles in directing the compound to these compartments. The localization of 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid within these organelles can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Propiedades

IUPAC Name |

3-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO3/c9-8(10)3-6(4-12)11(5-8)2-1-7(13)14/h6,12H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGKEVBYEWIHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)CCC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

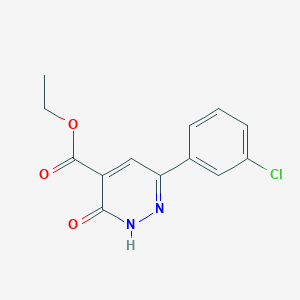

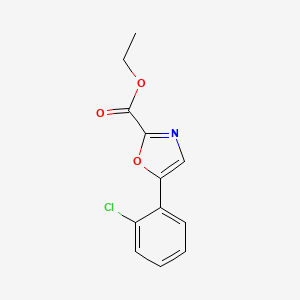

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-benzyl-4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491897.png)